3-Biphenylacetic acid, 5-pentoxy-
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Overview
Description
5-Pentoxy-3-biphenylacetic acid: is an organic compound with the molecular formula C19H22O3 It is characterized by a biphenyl structure with a pentoxy group attached to one of the phenyl rings and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Pentoxy-3-biphenylacetic acid typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Introduction of Pentoxy Group: The pentoxy group is introduced via an etherification reaction, where a pentanol reacts with the biphenyl compound in the presence of a strong base like sodium hydride.
Acetic Acid Moiety Addition:
Industrial Production Methods: Industrial production of 5-Pentoxy-3-biphenylacetic acid follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Pentoxy-3-biphenylacetic acid can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the acetic acid moiety to an alcohol.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the phenyl rings are replaced by other substituents like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated or nitrated biphenyl derivatives
Scientific Research Applications
Chemistry: 5-Pentoxy-3-biphenylacetic acid is used as a building block in organic synthesis, particularly in the development of new materials and polymers.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: In the industrial sector, 5-Pentoxy-3-biphenylacetic acid is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-Pentoxy-3-biphenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pentoxy group and biphenyl structure allow the compound to fit into the active sites of these targets, modulating their activity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
4-Biphenylacetic acid: Lacks the pentoxy group, resulting in different chemical properties and reactivity.
3-Pentoxybenzoic acid: Similar structure but with a single phenyl ring, leading to different steric and electronic effects.
5-Methoxy-3-biphenylacetic acid: Contains a methoxy group instead of a pentoxy group, affecting its solubility and reactivity.
Uniqueness: 5-Pentoxy-3-biphenylacetic acid is unique due to the presence of the pentoxy group, which enhances its lipophilicity and ability to interact with hydrophobic environments. This makes it particularly useful in applications requiring amphiphilic properties.
Properties
CAS No. |
61888-59-3 |
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Molecular Formula |
C19H22O3 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-(3-pentoxy-5-phenylphenyl)acetic acid |
InChI |
InChI=1S/C19H22O3/c1-2-3-7-10-22-18-12-15(13-19(20)21)11-17(14-18)16-8-5-4-6-9-16/h4-6,8-9,11-12,14H,2-3,7,10,13H2,1H3,(H,20,21) |
InChI Key |
JNVPAMIKBRLTNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC(=CC(=C1)C2=CC=CC=C2)CC(=O)O |
Origin of Product |
United States |
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